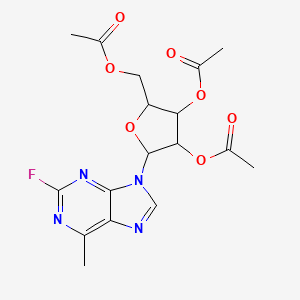
2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleotides and nucleic acids. This particular compound is modified with fluoro and methyl groups, as well as acetylated pentofuranosyl moieties, which may influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine typically involves multi-step organic reactions. The starting materials might include a purine derivative, which undergoes fluorination and methylation reactions. The pentofuranosyl group is then introduced through glycosylation reactions, followed by acetylation to protect the hydroxyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature controls. The process might also involve purification steps such as crystallization, chromatography, or recrystallization.
化学反应分析
Types of Reactions
2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups, potentially leading to deacetylation or reduction of the purine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluoro or methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for controlling the reaction pathways and outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the purine ring.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and RNA.
Medicine: Potentially explored for its antiviral or anticancer properties due to its structural similarity to nucleoside analogs.
Industry: May be used in the development of pharmaceuticals or as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of 2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine would depend on its specific interactions with molecular targets. It might inhibit enzymes involved in nucleic acid synthesis or interfere with the replication of viral genomes. The fluoro and methyl groups could enhance its binding affinity or selectivity for certain biological targets.
相似化合物的比较
Similar Compounds
2-Fluoro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine: Lacks the methyl group, which might affect its chemical and biological properties.
6-Methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine: Lacks the fluoro group, potentially altering its reactivity and interactions.
9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine: Lacks both the fluoro and methyl groups, serving as a simpler analog for comparison.
Uniqueness
The presence of both fluoro and methyl groups, along with the acetylated pentofuranosyl moiety, makes 2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine unique. These modifications can influence its chemical stability, reactivity, and biological activity, potentially making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
20289-64-9 |
|---|---|
分子式 |
C17H19FN4O7 |
分子量 |
410.4 g/mol |
IUPAC 名称 |
[3,4-diacetyloxy-5-(2-fluoro-6-methylpurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H19FN4O7/c1-7-12-15(21-17(18)20-7)22(6-19-12)16-14(28-10(4)25)13(27-9(3)24)11(29-16)5-26-8(2)23/h6,11,13-14,16H,5H2,1-4H3 |
InChI 键 |
ZPXPAWFJMDIZDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC(=N1)F)N(C=N2)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


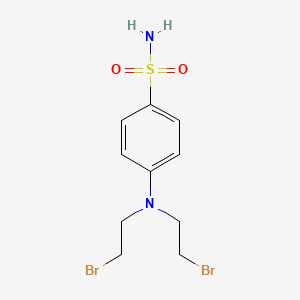
![6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one](/img/structure/B14004665.png)
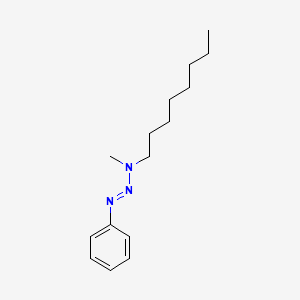
![Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-](/img/structure/B14004680.png)
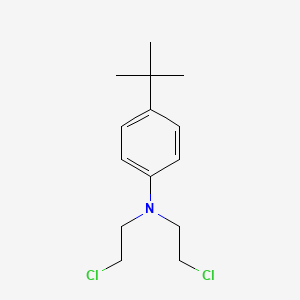
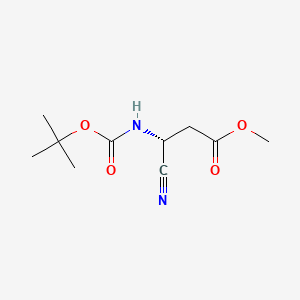
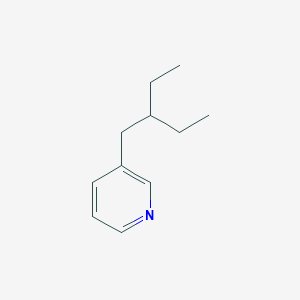
![2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B14004715.png)
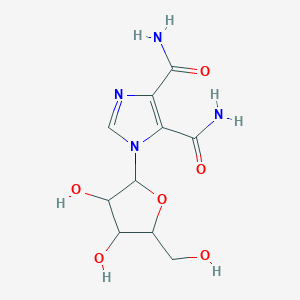
![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)
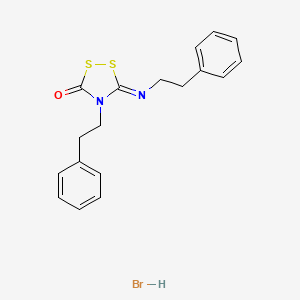
![Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-](/img/structure/B14004725.png)

![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)
